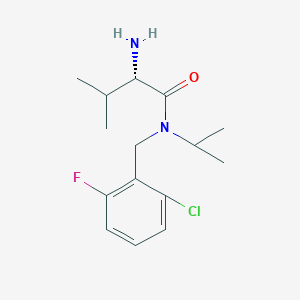

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13476284

Molecular Formula: C15H22ClFN2O

Molecular Weight: 300.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClFN2O |

|---|---|

| Molecular Weight | 300.80 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1 |

| Standard InChI Key | HYGFPBHBHJYMDH-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |

Introduction

Structural Characteristics and Nomenclature

The compound features:

-

Core structure: A butyramide backbone (4-carbon chain) with an (S)-configured amino group at position 2.

-

Substituents:

-

N-Isopropyl group: Attached to the amide nitrogen.

-

2-Chloro-6-fluoro-benzyl group: A disubstituted aromatic ring providing steric and electronic modulation.

-

3-Methyl group: Introduces branching, influencing conformational flexibility.

-

IUPAC Name:

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-(propan-2-yl)-3-methylbutanamide

Molecular Formula:

Molecular Weight:

313.82 g/mol (calculated).

Synthesis and Chemical Properties

Synthetic Routes

While no direct synthesis is documented, analogous compounds (e.g., ) suggest a multi-step approach:

-

Amino Acid Derivatization: Starting from (S)-tert-leucine or similar β-branched amino acids.

-

Amide Coupling:

-

Chiral Resolution: Chromatographic or crystallization methods to isolate the (S)-enantiomer .

Physicochemical Properties (Predicted)

Research Gaps and Future Directions

-

Target Identification: Computational docking studies are needed to predict protein targets (e.g., GPCRs, kinases).

-

In Vivo Efficacy: No animal studies exist; priority should be given to metabolic and CNS-related models.

-

Synthetic Optimization: Improve enantiomeric purity and yield using flow chemistry or biocatalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume